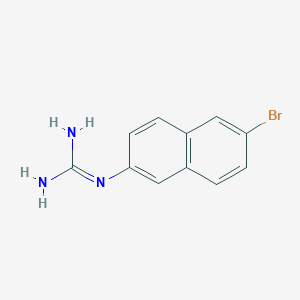
1-(6-Bromo-2-naphthyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2-naphthyl)guanidine is an organic compound that features a bromine atom attached to the naphthalene ring and a guanidine group
Métodos De Preparación
The synthesis of 1-(6-Bromo-2-naphthyl)guanidine typically involves the reaction of 6-bromo-2-naphthylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(6-Bromo-2-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include naphthoquinones, reduced naphthyl derivatives, and various substituted naphthyl compounds.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2-naphthyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2-naphthyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes’ depolarization and repolarization rates. This interaction is crucial for its potential therapeutic effects in treating muscle weakness and fatigue.
Comparación Con Compuestos Similares
1-(6-Bromo-2-naphthyl)guanidine can be compared with other similar compounds such as:
6-Bromo-2-naphthyl β-D-glucopyranoside: This compound is used as a substrate for β-glycosidases and has applications in biochemical assays.
2-Naphthol: Known for its use in the synthesis of heterocyclic compounds, 2-naphthol is a valuable precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the brominated naphthalene ring and the guanidine group, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10BrN3 |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
2-(6-bromonaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H,(H4,13,14,15) |
Clave InChI |
KVTLBUIBRRIKTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















